2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
Description
The compound 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a hybrid molecule featuring a phthalazinone core linked via an acetamide bridge to a 4-methoxyindole-ethyl moiety. The phthalazinone group may contribute to π-π stacking interactions in enzyme binding, while the methoxyindole moiety could influence lipophilicity and membrane permeability.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-28-19-8-4-7-18-16(19)9-11-25(18)12-10-22-20(26)13-17-14-5-2-3-6-15(14)21(27)24-23-17/h2-9,11H,10,12-13H2,1H3,(H,22,26)(H,24,27) |
InChI Key |
YNCXATKOGFXFIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the phthalazine derivative, which is then coupled with an indole derivative through a series of reactions involving protection and deprotection steps, as well as various coupling reactions.
Preparation of 4-hydroxyphthalazine: This can be synthesized from phthalic anhydride through a series of nitration, reduction, and cyclization reactions.
Preparation of 4-methoxyindole: This involves the methoxylation of indole, which can be achieved through electrophilic substitution reactions.
Coupling Reaction: The final step involves coupling the 4-hydroxyphthalazine with the 4-methoxyindole derivative using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phthalazine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present) on the phthalazine ring can be reduced to an amine.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are common.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the methoxy group, allowing for nucleophilic attack.
Major Products
Oxidation: Formation of phthalazinone or phthalic acid derivatives.
Reduction: Formation of amino-phthalazine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Indole Derivatives with Acetamide Linkers
Several indole-based acetamide derivatives have been synthesized and evaluated for biological activity:
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Structure: Features a 4-chlorobenzoyl-substituted indole and a chloro-fluorophenyl acetamide side chain. Properties: Melting point 192–194°C, yield 8%.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (36)
- Structure : Incorporates a sulfonamide group instead of the ethyl linker.
- Synthesis : Yield 41% via automated HPLC purification.
- Key Difference : The sulfonamide group may enhance solubility but reduce membrane permeability compared to the target compound.
Fluorinated and Heterocyclic Analogs
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Structure: Replaces the phthalazinone with a pyridazinyl group and introduces fluorine at the indole 6-position. Implications: Fluorine substituents may improve metabolic stability and binding affinity through electronegative effects.
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide Structure: Shares the phthalazinone core but uses a chlorobenzyl group instead of the indole-ethyl linker. Molecular Weight: 403.90 g/mol. Significance: Highlights the role of the phthalazinone moiety in conferring rigidity to the molecular scaffold.
Melatonin Derivatives and Novel Indoles
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (2-Methylmelatonin) Structure: Lacks the phthalazinone group but shares the 5-methoxyindole-ethyl backbone. Activity: Likely targets melatonin receptors, indicating divergent therapeutic applications compared to the target compound.
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide Structure: Contains a dihydroindole with a hydroxyl group. Activity: No cytotoxicity against HeLa or SMMC-7721 cells, underscoring the importance of substituents in bioactivity.
Thermal Stability
Data Table: Key Comparative Properties
Biological Activity
The compound 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic derivative that combines a phthalazine moiety with an indole structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, including antibacterial, antitumor, and other relevant pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates a complex arrangement that may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antibacterial Activity
Studies have demonstrated that compounds with similar structural frameworks exhibit significant antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the indole moiety is believed to enhance this activity due to its ability to interact with bacterial targets.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.98 μg/mL |
| Compound B | Escherichia coli | 1.5 μg/mL |
| Compound C | Candida albicans | 0.75 μg/mL |
These findings suggest that the compound may also exhibit similar or enhanced antibacterial effects, warranting further investigation.
Antitumor Activity
The antitumor potential of indole derivatives has been well-documented. Compounds similar to 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide have shown antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7).
Case Study: Antiproliferative Effects
A study assessing the antiproliferative activity of indole derivatives revealed that certain compounds led to significant growth inhibition in rapidly dividing cancer cells compared to normal fibroblasts. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bacterial Biofilm Formation : Similar compounds have been noted for their ability to disrupt biofilm formation in bacteria, which is crucial for their pathogenicity.
- Interaction with Protein Targets : Molecular docking studies suggest that the compound may bind effectively to bacterial proteins involved in resistance mechanisms.
Research Findings and Future Directions
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. The structure-activity relationship (SAR) studies indicate that modifications in the indole and phthalazine portions can lead to improved potency and selectivity.
Future Research Directions :
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
- Combination Therapies : Exploring synergistic effects with existing antibiotics or chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
